Technical Guide: Structure Elucidation of 2,6-Dimethylquinoline-3-carboxylic Acid
Technical Guide: Structure Elucidation of 2,6-Dimethylquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and analytical data involved in the structural elucidation of 2,6-dimethylquinoline-3-carboxylic acid (C₁₂H₁₁NO₂). The document outlines a probable synthetic route based on established chemical principles and presents a detailed analysis of expected spectroscopic data. This guide serves as a practical framework for researchers engaged in the synthesis and characterization of quinoline-based heterocyclic compounds, which are significant scaffolds in medicinal chemistry. All data presented herein, while based on established principles and data from analogous structures, should be considered illustrative for procedural guidance.
Introduction
Quinoline and its derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide range of biological activities. The precise substitution pattern on the quinoline ring is critical to its pharmacological profile. Therefore, unambiguous structure determination is a crucial step in the development of new chemical entities. This guide focuses on 2,6-dimethylquinoline-3-carboxylic acid, a specific derivative whose structural confirmation relies on a synergistic application of synthesis and modern spectroscopic techniques.
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | 2,6-dimethylquinoline-3-carboxylic acid |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol [1] |
| CAS Number | 610261-45-5[2] |
| InChI Key | HCAIPPMINDHAHV-UHFFFAOYSA-N[2] |
Synthesis Pathway
The synthesis of quinoline-3-carboxylic acid derivatives is commonly achieved through methods like the Gould-Jacobs reaction. The proposed pathway for 2,6-dimethylquinoline-3-carboxylic acid involves the reaction of a substituted aniline with a diethyl acylmalonate, followed by cyclization and saponification.
Experimental Protocol: Synthesis
-
Step 1: Condensation: A mixture of p-toluidine (1.0 eq) and diethyl (1-ethoxyethylidene)propanedioate (1.05 eq) is heated at 100-120 °C for 2 hours. The ethanol byproduct is removed by distillation.
-
Step 2: Thermal Cyclization: The resulting intermediate adduct is added dropwise to a pre-heated high-boiling point solvent, such as Dowtherm A, at 240-250 °C. The mixture is maintained at this temperature for 30 minutes to facilitate cyclization. After cooling, the reaction mixture is diluted with an inert solvent (e.g., hexane) to precipitate the product. The solid is filtered and washed to yield the ethyl ester.
-
Step 3: Saponification and Acidification: The crude ethyl ester is suspended in a 10% aqueous sodium hydroxide solution and heated to reflux for 3-4 hours until the solid dissolves. The solution is then cooled to room temperature and filtered. The filtrate is acidified to pH 3-4 with concentrated hydrochloric acid, leading to the precipitation of the final product, 2,6-dimethylquinoline-3-carboxylic acid. The precipitate is filtered, washed with cold water, and dried under vacuum.
Structure Elucidation Workflow
The confirmation of the synthesized product's structure is achieved through a systematic workflow employing multiple spectroscopic techniques. Each technique provides unique and complementary information.
Spectroscopic Data & Interpretation
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and is crucial for determining the molecular formula of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the elemental composition.
Experimental Protocol: LC-MS
-
System: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Positive (ESI+) and Negative (ESI-) modes are run to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻.
Expected Mass Spectrometry Data:
| Ion Adduct | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 202.0863 | ~202.1 |
| [M+Na]⁺ | 224.0682 | ~224.1 |
| [M-H]⁻ | 200.0717 | ~200.1 |
(Calculated m/z values are based on PubChem predictions)[3]
Interpretation: The observation of a protonated molecular ion at m/z ≈ 202.1 in positive mode and a deprotonated ion at m/z ≈ 200.1 in negative mode would strongly support the molecular weight of 201.22 g/mol .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of a carboxylic acid is highly characteristic.
Experimental Protocol: FTIR-ATR
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Scan Range: 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 2500-3300 | Broad | O-H Stretch | Carboxylic Acid O-H |
| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O |
| ~1600 & ~1470 | Medium | C=C/C=N Stretch | Quinoline Ring |
| ~1300 | Medium | C-O Stretch | Carboxylic Acid C-O |
| 2900-3000 | Weak | C-H Stretch | Methyl & Aromatic C-H |
Interpretation: The most telling feature is the extremely broad O-H stretch from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[4] This, combined with the strong carbonyl (C=O) absorption around 1710 cm⁻¹, provides definitive evidence for the carboxylic acid group.[4] The absorptions in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic quinoline ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the carboxylic acid proton.
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR, and DEPT-135 are essential. 2D experiments like COSY and HSQC can be used for further confirmation.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.0 | br s | 1H | -COOH |
| ~8.8 | s | 1H | H4 |
| ~8.0 | d | 1H | H8 |
| ~7.8 | s | 1H | H5 |
| ~7.6 | d | 1H | H7 |
| ~2.7 | s | 3H | C2-CH₃ |
| ~2.5 | s | 3H | C6-CH₃ |
(Note: Chemical shifts are predictive and may vary. 's' = singlet, 'd' = doublet, 'br s' = broad singlet)
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Assignment |
|---|---|---|
| ~168 | C | C=O |
| ~155 | C | C2 |
| ~148 | C | C8a |
| ~145 | CH | C4 |
| ~138 | C | C6 |
| ~134 | CH | C5 |
| ~129 | CH | C7 |
| ~128 | C | C4a |
| ~126 | CH | C8 |
| ~125 | C | C3 |
| ~24 | CH₃ | C2-CH₃ |
| ~21 | CH₃ | C6-CH₃ |
Interpretation:
-
¹H NMR: The spectrum is expected to show five distinct aromatic/vinylic protons and two methyl singlets. The downfield singlet around 8.8 ppm is characteristic of the H4 proton, which is deshielded by the adjacent nitrogen and carboxylic acid. A very broad singlet far downfield (~13 ppm) is definitive for the acidic carboxylic proton. The two methyl groups at C2 and C6 will appear as sharp singlets, likely at different chemical shifts.
-
¹³C NMR: The spectrum should show all 12 unique carbons. The carbonyl carbon of the acid will be significantly downfield (~168 ppm). The DEPT-135 experiment would confirm the presence of four CH carbons, two CH₃ carbons, and six quaternary (C) carbons (including the C=O). This count precisely matches the proposed structure.
Conclusion
The collective data from mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy provides a consistent and unambiguous confirmation of the structure of 2,6-dimethylquinoline-3-carboxylic acid. The molecular formula is established by MS, key functional groups are identified by IR, and the precise arrangement of atoms in the molecular framework is determined by NMR. This systematic approach is fundamental in synthetic and medicinal chemistry for the reliable characterization of novel compounds.
